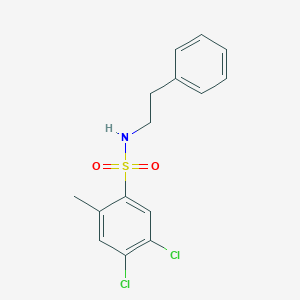

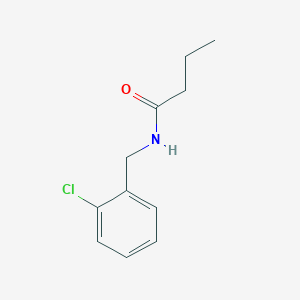

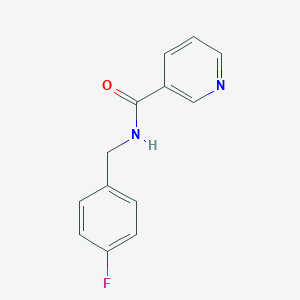

![molecular formula C11H17NO B267807 1-[(2-Phenylethyl)amino]propan-2-ol](/img/structure/B267807.png)

1-[(2-Phenylethyl)amino]propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(2-Phenylethyl)amino]propan-2-ol, also known as Phenylephrine, is a sympathomimetic drug used as a decongestant, bronchodilator, and mydriatic agent. It is a selective α1-adrenergic receptor agonist that causes vasoconstriction and increases blood pressure. Phenylephrine is commonly used in nasal sprays, eye drops, and oral medications.

Mécanisme D'action

1-[(2-Phenylethyl)amino]propan-2-ole acts as a selective α1-adrenergic receptor agonist, causing vasoconstriction and increasing blood pressure. It also has some affinity for α2-adrenergic receptors, which can lead to inhibition of neurotransmitter release. The vasoconstrictive effects of 1-[(2-Phenylethyl)amino]propan-2-ole are mediated by activation of smooth muscle cells in blood vessels, leading to an increase in intracellular calcium and subsequent contraction.

Biochemical and physiological effects:

1-[(2-Phenylethyl)amino]propan-2-ole has been shown to increase heart rate and cardiac output, as well as cause vasoconstriction in various vascular beds. It has also been shown to increase oxygen consumption and metabolic rate. In addition, 1-[(2-Phenylethyl)amino]propan-2-ole has been shown to have some bronchodilatory effects, although its primary use is as a decongestant.

Avantages Et Limitations Des Expériences En Laboratoire

1-[(2-Phenylethyl)amino]propan-2-ole has several advantages for use in laboratory experiments. It is a well-characterized drug with known pharmacological effects, making it a useful tool for investigating the mechanisms of vasoconstriction and blood pressure regulation. However, its effects are dose-dependent and can vary based on the experimental conditions, which can be a limitation in some studies.

Orientations Futures

There are several areas of research that could benefit from further investigation of 1-[(2-Phenylethyl)amino]propan-2-ole. One potential direction is the development of new drugs that target specific α-adrenergic receptor subtypes, which could have more selective and potent effects. Another area of interest is the potential use of 1-[(2-Phenylethyl)amino]propan-2-ole as a treatment for conditions such as hypotension and shock. Finally, more research is needed to fully understand the mechanisms underlying the bronchodilatory effects of 1-[(2-Phenylethyl)amino]propan-2-ole, which could have implications for the treatment of respiratory disorders.

Méthodes De Synthèse

1-[(2-Phenylethyl)amino]propan-2-ole can be synthesized by the reduction of benzyl cyanide with hydrogen gas in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield 1-[(2-Phenylethyl)amino]propan-2-ole hydrochloride.

Applications De Recherche Scientifique

1-[(2-Phenylethyl)amino]propan-2-ole has been widely studied for its pharmacological effects on the cardiovascular and respiratory systems. It has been used in research to investigate the mechanisms of vasoconstriction and blood pressure regulation. 1-[(2-Phenylethyl)amino]propan-2-ole has also been used as a tool to study the effects of sympathetic nervous system activation on the heart and blood vessels.

Propriétés

Nom du produit |

1-[(2-Phenylethyl)amino]propan-2-ol |

|---|---|

Formule moléculaire |

C11H17NO |

Poids moléculaire |

179.26 g/mol |

Nom IUPAC |

1-(2-phenylethylamino)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-10(13)9-12-8-7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |

Clé InChI |

UCXKJWYAKBQNFK-UHFFFAOYSA-N |

SMILES |

CC(CNCCC1=CC=CC=C1)O |

SMILES canonique |

CC(CNCCC1=CC=CC=C1)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

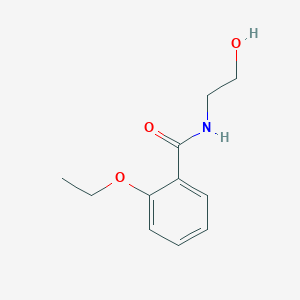

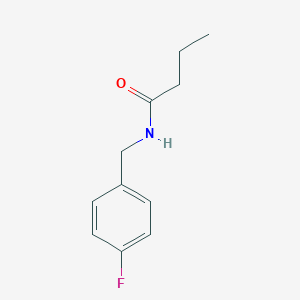

![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)

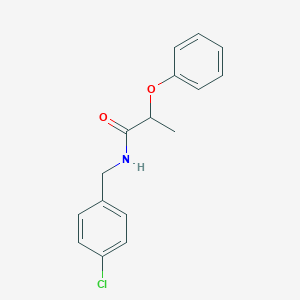

![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)

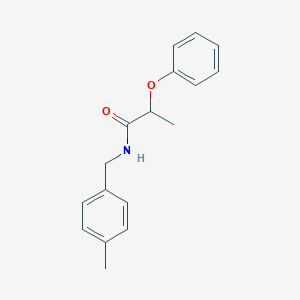

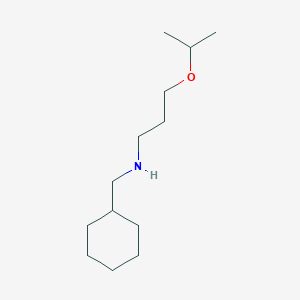

![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)